An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Overview
3-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring bromine and fluorine atoms on the pyridine ring, provides active sites for a variety of chemical transformations.[1][2] This makes it a valuable building block in medicinal chemistry and the development of novel pharmaceutical compounds and agrochemicals. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
The physical and chemical properties of 3-Bromo-2-fluoro-5-methylpyridine are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-2-fluoro-5-methylpyridine | [3] |
| CAS Number | 17282-01-8 | [3][4][5][6] |
| Molecular Formula | C₆H₅BrFN | [3][4][5][7] |
| Molecular Weight | 190.01 g/mol | [3][4][5][7] |
| Appearance | White powder / crystalline solid | [1] |
| Melting Point | 57.0 to 61.0 °C | [4] |
| Boiling Point | 207.8±35.0 °C (Predicted) | [4] |
| Density | 1.592 - 1.6 g/cm³ | [4][5] |
| Flash Point | 79.5±25.9 °C | [4] |
| Vapor Pressure | 0.318 mmHg at 25°C | [4][5] |
| Refractive Index | 1.530 | [4] |
| Topological Polar Surface Area | 12.9 Ų | [3][4] |
| Complexity | 99.1 | [3][4] |
Spectroscopic Data
While publicly available experimental spectra for 3-Bromo-2-fluoro-5-methylpyridine are limited, predicted data based on its structure provides valuable insights for characterization. The following tables summarize the expected spectroscopic data.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 | d | H-6 |
| ~7.5 | d | H-4 |
| ~2.3 | s | -CH₃ |
Note: Predicted values are based on general principles and analysis of similar structures.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, J ≈ 240 Hz) | C-2 (C-F) |
| ~148 | C-6 |
| ~142 (d, J ≈ 15 Hz) | C-4 |
| ~125 (d, J ≈ 5 Hz) | C-5 |
| ~118 (d, J ≈ 20 Hz) | C-3 (C-Br) |
| ~17 | -CH₃ |
Note: Predicted values are based on general principles and analysis of similar structures. The doublet (d) multiplicity and coupling constants (J) for carbon signals are due to C-F coupling.
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | High | [M-Br]⁺ |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) is a key identifier.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1150 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
Synthesis and Reactivity
3-Bromo-2-fluoro-5-methylpyridine is primarily used as an intermediate in multi-step organic syntheses.[1][2] The bromine and fluorine substituents on the pyridine ring are key to its reactivity. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of other positions.
A general synthetic approach to fluorinated pyridines often involves diazotization of an aminopyridine in the presence of a fluoride source, such as anhydrous hydrogen fluoride, followed by decomposition of the diazonium salt (a variation of the Balz-Schiemann reaction).
Caption: Conceptual synthesis pathway for fluoropyridines.
Applications in Research and Drug Development
As a versatile building block, 3-Bromo-2-fluoro-5-methylpyridine is utilized in the synthesis of more complex molecules with potential pharmacological activity.[8] Pyridine derivatives are common scaffolds in medicinal chemistry, known for a wide range of biological activities.[9] The incorporation of a fluorine atom can enhance key drug properties such as metabolic stability, bioavailability, and binding affinity.[9] This compound is therefore a valuable precursor for creating novel therapeutic agents.
Caption: Role as a building block in chemical synthesis.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and analysis of 3-Bromo-2-fluoro-5-methylpyridine.
General Synthesis Protocol for a Fluoropyridine Derivative
This protocol is a generalized procedure based on methods for synthesizing similar compounds, such as 2-bromo-3-fluoro-6-picoline.[10]
-
Diazotization: An appropriate aminopyridine precursor (e.g., 3-amino-2-bromo-5-methylpyridine) is dissolved in anhydrous hydrogen fluoride (HF) in a suitable reaction vessel (e.g., Teflon) at low temperature (-78 °C).
-
Addition of Nitrite: Sodium nitrite is added portion-wise to the solution while maintaining a low temperature.
-
Reaction: The reaction mixture is stirred and allowed to warm to a temperature between -5 °C and 5 °C for approximately 30 minutes. The temperature is then raised to 30-70 °C for another 30-60 minutes to facilitate the decomposition of the diazonium salt.[10]
-
Work-up: The reaction is quenched by carefully pouring the mixture into an ice/water slurry. The resulting solution is neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final fluoropyridine compound.[10]
General Protocol for Spectroscopic Analysis
This protocol provides a standard workflow for characterizing the synthesized compound.[11]
-
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11]
-
Data Acquisition: Place the tube in the spectrometer. Optimize the magnetic field homogeneity (shimming). Acquire the ¹H and ¹³C spectra using standard pulse sequences.[11]
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.[11]
-
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Procedure: Dissolve a small amount of the sample in an appropriate solvent. Infuse the solution into the mass spectrometer and acquire the mass spectrum. Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.
-
Caption: Experimental workflow for compound characterization.
Safety and Handling
3-Bromo-2-fluoro-5-methylpyridine is classified as an irritant and is harmful if swallowed.[3][4] Proper safety precautions must be taken during handling and storage.
| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5][14]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.[16]
References
- 1. 3-Bromo-2-fluoro-5-methylpyridine | 17282-01-8 [chemicalbook.com]
- 2. 3-Bromo-2-fluoro-5-methylpyridine | 17282-01-8 [amp.chemicalbook.com]
- 3. 3-Bromo-2-fluoro-5-methylpyridine | C6H5BrFN | CID 21816563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-2-fluoro-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synchem.de [synchem.de]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. spectrumchemical.com [spectrumchemical.com]

